![molecular formula C13H20N2O7 B13700926 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate](/img/structure/B13700926.png)
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate is a chemical compound with the molecular formula C12H18N2O6. It is a derivative of succinimide and is often used in organic synthesis and biochemical research. The compound features a pyrrolidinyl ring and a Boc-protected amino group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate typically involves the reaction of succinimide with 3-[(Boc-amino)methoxy]propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Coupling Reactions: The compound can be used as a coupling agent in peptide synthesis, where it reacts with amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.
Coupling: DCC and DMAP are frequently used in coupling reactions.
Major Products Formed
Deprotection: Yields the free amine.
Hydrolysis: Produces 3-[(Boc-amino)methoxy]propanoic acid and succinimide.
Coupling: Forms peptide bonds with amino acids.
Aplicaciones Científicas De Investigación
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate involves its ability to act as a coupling agent. The compound facilitates the formation of peptide bonds by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines. This process is crucial in peptide synthesis and other biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxysuccinimide (NHS): Similar in structure but lacks the Boc-protected amino group.
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Contains a maleimide group instead of the Boc-protected amino group.
N-Hydroxysuccinimide ester of biotin (NHS-biotin): Used for biotinylation of proteins and other biomolecules.
Uniqueness
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate is unique due to its combination of a succinimide moiety and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in organic synthesis and biochemical research.
Propiedades
Fórmula molecular |
C13H20N2O7 |
|---|---|
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methoxy]propanoate |
InChI |
InChI=1S/C13H20N2O7/c1-13(2,3)21-12(19)14-8-20-7-6-11(18)22-15-9(16)4-5-10(15)17/h4-8H2,1-3H3,(H,14,19) |
Clave InChI |
RIXQSDZRFLWQER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCOCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




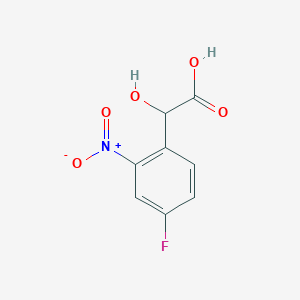
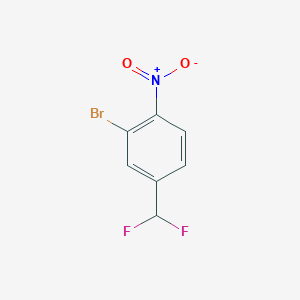
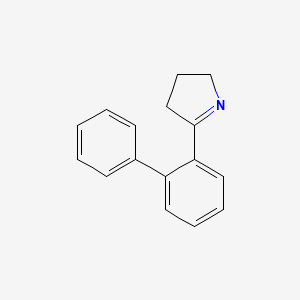
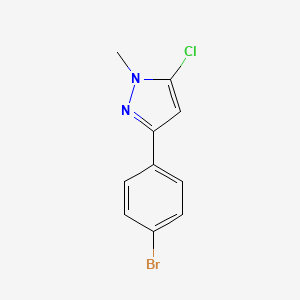

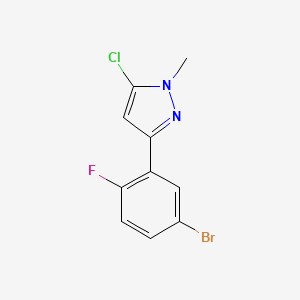
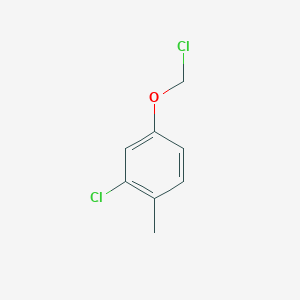
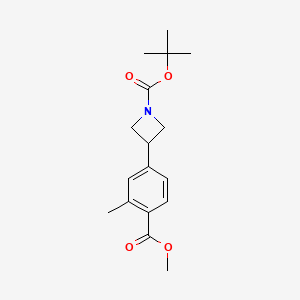

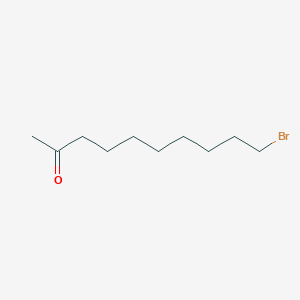
![N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide](/img/structure/B13700913.png)

